Ethyl alpha-naphthylcarbamoylacetate

Description

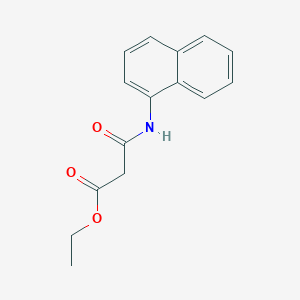

Ethyl alpha-naphthylcarbamoylacetate is an ester derivative featuring a naphthalene moiety linked via a carbamoyl group to an ethyl acetate backbone. Its structure combines the aromatic bulk of naphthalene with the reactivity of an ester and carbamate functional group, making it relevant in organic synthesis and pharmaceutical intermediate preparation.

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

ethyl 3-(naphthalen-1-ylamino)-3-oxopropanoate |

InChI |

InChI=1S/C15H15NO3/c1-2-19-15(18)10-14(17)16-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H,16,17) |

InChI Key |

SUYRSUWZOJGBPB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

Ethyl 2-phenylacetoacetate (C₁₂H₁₄O₃) shares a similar ester-acetyl backbone but substitutes the naphthylcarbamoyl group with a phenyl-acetyl moiety. Key differences include:

- Aromatic Substituent : The phenyl group in ethyl 2-phenylacetoacetate is less bulky and less lipophilic than the naphthyl group, leading to differences in solubility and reactivity.

- Applications : Ethyl 2-phenylacetoacetate is widely used as a precursor in synthesizing heterocyclic compounds (e.g., pyrazoles), whereas ethyl alpha-naphthylcarbamoylacetate’s bulkier structure may favor applications requiring steric hindrance or enhanced binding to aromatic receptors .

Table 1: Structural and Functional Comparison

*Hypothetical structure inferred from related compounds.

Naphthalenol Derivatives (CAS 90-15-3)

1-Naphthalenol (C₁₀H₈O) shares the naphthalene backbone but lacks the carbamoyl and ester functionalities. Comparisons include:

- Reactivity: The hydroxyl group in 1-naphthalenol enables electrophilic substitution reactions, whereas this compound’s carbamate group may participate in nucleophilic acyl substitutions.

Propanamide Derivatives (CAS 15299-99-7)

Napropamide (C₁₇H₂₁NO₂), a propanamide herbicide, shares a carbamate-like structure but differs in substituents:

- Bioactivity: Napropamide’s diethylamino and naphthyloxy groups confer herbicidal activity, contrasting with this compound’s ester-carbamate linkage, which may favor pharmacological applications .

Research Findings and Trends

- Synthetic Utility : this compound’s naphthyl group enhances UV absorption, making it valuable in photostability studies compared to phenyl analogs .

- Solubility Challenges : The naphthyl group’s hydrophobicity may limit aqueous solubility relative to phenyl or smaller aromatic derivatives, necessitating formulation adjustments in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.